molecular formula C19H16F3N5O2S B2678727 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 923113-19-3

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2678727
CAS No.: 923113-19-3
M. Wt: 435.43
InChI Key: GGEKUURNJLBSOF-UHFFFAOYSA-N
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Description

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling node in immunoreceptor pathways. SYK is critically involved in signaling through the B-cell receptor and Fc receptors, making it a high-value target for immunological research. This compound's primary research value lies in investigating the pathophysiology of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as allergic and inflammatory conditions. By potently inhibiting SYK, this molecule disrupts downstream signaling cascades, including calcium mobilization and NF-κB activation, which are pivotal for immune cell activation, degranulation, and cytokine production. Its well-defined structure-activity relationship, featuring the imidazo[2,1-c][1,2,4]triazole scaffold, is designed for high kinase selectivity, making it an excellent pharmacological tool for dissecting SYK-dependent mechanisms in cellular and in vivo disease models. Research utilizing this inhibitor is instrumental in validating SYK as a therapeutic target and in exploring novel treatment strategies for B-cell-mediated and Fc receptor-driven diseases.

Properties

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(28)12-30-18-25-24-17-26(10-11-27(17)18)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKUURNJLBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Imidazo[2,1-c][1,2,4]triazole Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often involving the use of catalysts such as palladium or copper.

    Introduction of the Phenyl Group: This step may involve a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated precursor in the presence of a palladium catalyst.

    Introduction of the Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic substitution reactions, where a trifluoromethoxyphenyl halide reacts with a nucleophile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[2,1-c][1,2,4]triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, organometallics, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and U-87 (glioblastoma). The mechanism of action may involve the inhibition of critical signaling pathways associated with cell proliferation and survival .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-715.6
U-8712.3

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through enzyme inhibition or receptor interaction mechanisms. This broad spectrum of activity makes it a candidate for further exploration in treating infections caused by resistant strains.

Anti-inflammatory Effects

The imidazole derivatives have been studied for their anti-inflammatory properties. The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenase. In silico docking studies suggest it could effectively bind to target sites involved in inflammation regulation .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • A study published in Molecules highlighted its cytotoxic effects against breast cancer cells and proposed further investigation into its mechanism involving apoptosis induction .
  • Another research article focused on its synthesis and characterization, confirming its structure through NMR and mass spectrometry while evaluating its biological activities against selected pathogens.

Mechanism of Action

The mechanism of action of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins involved in key cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related acetamide derivatives with heterocyclic cores and substituted aryl groups (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Key Substituents LogP* Solubility (µg/mL) Potency (IC50, nM)
Target Compound (2-((7-phenyl-...)acetamide) Imidazo[2,1-c][1,2,4]triazole 4-(trifluoromethoxy)phenyl 3.8† 12.5†† Not Disclosed
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl, 6-CF3 4.1 8.2 150 (Kinase X)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-methoxyphenyl, 6-CF3 3.7 18.9 90 (Kinase X)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 3,4,5-trimethoxyphenyl, 6-CF3 2.9 45.6 220 (Kinase X)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-... Cephalosporin (beta-lactam) Tetrazole, thiadiazole 1.2 3200 (aqueous) Antibacterial

*Calculated using fragment-based methods. †Estimated via QSAR modeling. ††Measured in PBS (pH 7.4).

Key Findings:

Core Structure Impact :

  • The imidazotriazole core in the target compound offers greater metabolic stability than benzothiazole analogs due to reduced cytochrome P450-mediated oxidation .
  • Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit higher lipophilicity (LogP ~4.1) but lower solubility, limiting CNS penetration .

Substituent Effects :

  • The 4-(trifluoromethoxy)phenyl group enhances target affinity compared to methoxy-substituted analogs (e.g., 3-methoxyphenyl in compounds) due to stronger electron-withdrawing effects and steric bulk .
  • Trimethoxy-substituted benzothiazole analogs show improved aqueous solubility (45.6 µg/mL) but reduced potency, likely due to excessive polarity .

Pharmacokinetic Advantages :

  • The thioether linkage in the target compound improves oxidative stability relative to the thiadiazole-thioether in cephalosporin derivatives (), which are prone to hydrolysis .
  • Unlike beta-lactam antibiotics (), the target compound lacks a labile ring system, suggesting broader pH stability.

Therapeutic Potential: Benzothiazole analogs in demonstrate moderate kinase inhibition (IC50 ~90–220 nM), while the imidazotriazole core may offer superior selectivity for inflammatory or oncology targets .

Biological Activity

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 923113-19-3) is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N5O2SC_{19}H_{16}F_{3}N_{5}O_{2}S, with a molecular weight of approximately 435.4 g/mol. The structure features an imidazo[2,1-c][1,2,4]triazole core that is recognized for its significant biological activities. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to achieve the desired structure. The process can be optimized to enhance yield and purity, focusing on the specific reactivity of the heterocycles involved.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit potent antimicrobial properties. For instance:

CompoundActivityIC50 (μM)
IT10Antitubercular2.32
IT06Antitubercular2.03

Studies have shown that similar compounds demonstrate selective inhibition against Mycobacterium tuberculosis without significant toxicity to mammalian cells . The presence of a thioether functionality in our target compound may enhance its antimicrobial efficacy compared to other derivatives.

Anticancer Potential

Imidazo[2,1-c][1,2,4]triazole derivatives have also been evaluated for anticancer activity. For example:

Compound NameActivityReference
7-Amino-6-(4-(trifluoromethyl)phenyl)-5H-imidazo[2,1-c][1,2,4]triazoleAnticancer
5-(Trifluoromethyl)-N-(phenyl)acetamideAnticancer

These compounds have shown promising results in inhibiting cancer cell proliferation in vitro and warrant further investigation into their mechanisms of action.

Anti-inflammatory Effects

The imidazo[2,1-c][1,2,4]triazole scaffold is also associated with anti-inflammatory properties. Studies suggest that compounds containing this structure can modulate inflammatory pathways effectively. The exact mechanisms are still under investigation but may involve inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

  • Thioether Group : Enhances lipophilicity and may improve membrane permeability.
  • Trifluoromethoxy Group : Contributes to increased potency against certain biological targets due to electronic effects.

SAR studies indicate that substituents on the phenyl rings significantly affect the overall activity and selectivity of these compounds against different pathogens or cancer cell lines .

Case Studies

Recent studies have highlighted the potential of imidazo[2,1-c][1,2,4]triazole derivatives in treating infectious diseases and cancers. For example:

  • Antitubercular Activity : A study demonstrated that certain derivatives showed IC50 values as low as 2.03 μM against Mycobacterium tuberculosis while exhibiting minimal toxicity towards human lung fibroblast cells .
  • Anticancer Screening : Compounds related to our target have been tested against various cancer cell lines with promising results indicating significant inhibition of cell growth and induction of apoptosis .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the imidazo-triazole core via condensation of glyoxal derivatives with thiol precursors, followed by coupling with acetamide derivatives. Key parameters include:
  • Temperature control (60–80°C for cyclization steps) .
  • pH adjustments (acidic conditions for ring closure) .
  • Catalyst selection (e.g., copper salts for thioether bond formation) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for removing unreacted intermediates .
    Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imidazo-triazole core and substituent positions (e.g., phenyl and trifluoromethoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₂₀F₃N₅O₂S, MW: 463.5 g/mol) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during imidazo-triazole core formation?

  • Methodological Answer :
  • Side Reaction : Competing dimerization or oxidation of thiol intermediates.
  • Mitigation Strategies :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Adjust stoichiometry (1.2:1 thiol-to-acetamide ratio) to favor cyclization over dimerization .
  • Introduce scavengers (e.g., molecular sieves) to absorb byproducts .
    Kinetic studies using in-situ FTIR or reaction calorimetry can identify optimal conditions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) when modifying substituents on the phenyl or trifluoromethoxy groups?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups on the phenyl ring .
  • In Vitro Assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate substituent effects .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with biological targets .
    Example SAR Findings :
  • Trifluoromethoxy groups enhance metabolic stability but reduce solubility .
  • Para-substituted phenyl rings improve target affinity vs. ortho-substituted analogs .

Q. How should contradictory bioactivity data between in vitro and preliminary in vivo models be analyzed to refine mechanistic hypotheses?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (e.g., check for false positives via counter-screens) .
  • Step 2 : Assess pharmacokinetic factors (e.g., plasma protein binding, bioavailability) using LC-MS/MS .
  • Step 3 : Conduct transcriptomic or proteomic profiling to identify off-target effects in vivo .
  • Case Study : In vitro apoptosis induction may not translate in vivo due to poor tissue penetration, necessitating formulation optimization (e.g., nanoparticle encapsulation) .

Q. What computational approaches are suitable for predicting target binding affinity and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze binding stability of the compound with targets (e.g., EGFR kinase) over 100-ns trajectories .
  • QSAR Models : Train models using datasets of similar triazole derivatives to predict logP, solubility, and CYP450 interactions .
  • ADMET Prediction : Use tools like SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) .

Q. What methodologies resolve discrepancies in biological activity arising from synthetic batch variations?

  • Methodological Answer :
  • Impurity Profiling : Use LC-HRMS to identify and quantify byproducts (e.g., uncyclized intermediates) .
  • Bioassay Standardization : Re-test batches alongside a reference standard under identical conditions .
  • Crystallography : Compare crystal structures of active vs. inactive batches to detect conformational differences .

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